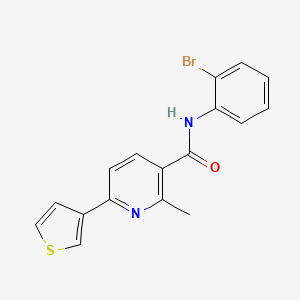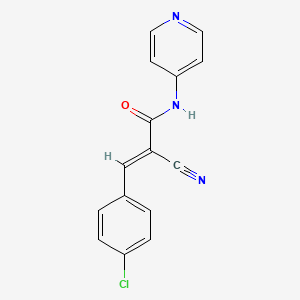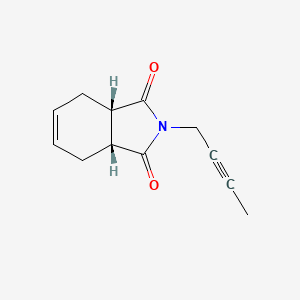
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide, also known as BPTP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BPTP belongs to the class of pyridinecarboxamide compounds and has a molecular formula of C19H14BrN3OS.
作用机制
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide is believed to exert its therapeutic effects through its ability to inhibit certain enzymes and molecules in the body. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide inhibits acetylcholinesterase, which leads to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels is believed to improve cognitive function in individuals with Alzheimer's disease. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide also inhibits the production of pro-inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects in scientific research studies. For example, N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been shown to increase acetylcholine levels in the brain, which can improve cognitive function. N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has also been shown to reduce inflammation in the body, which can have a positive impact on various diseases and conditions.
实验室实验的优点和局限性
One advantage of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is its ability to inhibit specific enzymes and molecules in the body, which can help researchers understand the mechanisms of certain diseases and conditions. However, a limitation of using N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide in lab experiments is that it may not accurately reflect the effects of the compound in a living organism, as lab experiments are typically conducted on isolated cells or tissues.
未来方向
There are several future directions for research on N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide. One future direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease. Another future direction is to explore its potential as an anti-cancer agent, as some studies have suggested that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide may have anti-tumor properties. Additionally, future research could focus on optimizing the synthesis method of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide to improve its yield and purity.
合成方法
The synthesis of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide involves the reaction of 2-bromoaniline with 2-acetylthiophene in the presence of potassium carbonate, followed by the reaction of the resulting intermediate with 3-pyridinecarboxylic acid chloride. The final product is obtained through recrystallization using ethanol as a solvent.
科学研究应用
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide has been studied for its potential therapeutic properties in various scientific research studies. One such study explored the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential treatment for Alzheimer's disease. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for learning and memory. Another study investigated the use of N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide as a potential anti-inflammatory agent. The study found that N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide could inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation.
属性
IUPAC Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2OS/c1-11-13(6-7-15(19-11)12-8-9-22-10-12)17(21)20-16-5-3-2-4-14(16)18/h2-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPCTPGWKAHMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C2=CSC=C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromophenyl)-2-methyl-6-thiophen-3-ylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-bromo-N-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylaniline](/img/structure/B7683422.png)

![4-[(2-oxo-3,4-dihydro-1H-quinoline-6-carbonyl)amino]butanoic acid](/img/structure/B7683433.png)

![2-[[4-(3,4-Difluorophenyl)-4-oxobutanoyl]-methylamino]acetic acid](/img/structure/B7683438.png)
![(2S)-1-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B7683441.png)
![4-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7683453.png)
![2-[(5-Chloro-4-methoxy-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7683458.png)
![1-[2-(5-Fluoro-2-methoxyphenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7683461.png)
![(3R,4R)-4-[ethyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]pyrrolidin-3-ol](/img/structure/B7683464.png)
![4-[(2-methoxyphenyl)methyl]-N-(2-methyl-1,3-benzoxazol-6-yl)piperidine-1-carboxamide](/img/structure/B7683477.png)
![1-(3-fluorophenyl)-N-[6-(trifluoromethyl)pyridin-2-yl]pyrazole-3-carboxamide](/img/structure/B7683484.png)
![5-[(dimethylamino)methyl]-N-[(Z)-[(5R)-2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-ylidene]amino]furan-2-carboxamide](/img/structure/B7683493.png)
